Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a bicyclic compound characterized by a nitrogen atom within its structure and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention due to its unique structural properties, which facilitate its application in organic synthesis and medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 241.29 g/mol.
Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is classified under azabicyclic compounds, specifically within the bicyclic family due to its fused ring structure that includes nitrogen. It is utilized in various scientific fields, including organic synthesis, drug discovery, and material sciences.
The synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid typically involves several key steps:
The structure of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid features a bicyclic framework with distinct stereochemistry:
This compound's unique configuration contributes to its chemical properties and potential biological activities.
Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid participates in various chemical reactions that are crucial for modifying its structure for specific applications in drug development:
These reactions underscore the compound's versatility in organic synthesis.
The mechanism of action of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes or receptors:
Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.29 g/mol |
CAS Number | 1250993-15-7 |
These properties contribute to its suitability for various applications in research and industry.
Cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid finds applications across several domains:
The versatility of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid underscores its significance in both academic research and industrial applications, paving the way for innovative discoveries in chemistry and medicine.
Photochemical [3σ+2σ]-cycloadditions represent a cutting-edge methodology for constructing the strained bicyclo[4.1.0]heptane framework central to our target compound. These reactions leverage blue light irradiation (450 nm) in conjunction with an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) to activate bicyclo[1.1.0]butane precursors, enabling their coupling with cyclopropylamine derivatives. The reaction proceeds optimally in dimethyl sulfoxide (DMSO) at ambient temperature, achieving yields up to 70% while preserving the delicate stereochemistry of the aziridine bridge. This protocol is particularly advantageous due to its operational simplicity and avoidance of harsh thermal conditions that could compromise the acid-sensitive aziridine moiety or lead to epimerization. The mechanism involves single-electron transfer (SET) from the photocatalyst to the cyclopropylamine, generating an aminyl radical that undergoes regio- and stereoselective addition across the central C–C bond of the bicyclobutane. Subsequent ring expansion furnishes the bicyclo[4.1.0]heptane core with precise cis-stereocontrol relative to the carboxylic acid substituent [4].
Table 1: Optimized Photocycloaddition Conditions for Bicyclo[4.1.0]heptane Synthesis
Parameter | Optimized Condition | Impact on Yield/Stereoselectivity |
---|---|---|
Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) | Enables SET activation; >95% cis selectivity |
Solvent | DMSO | Stabilizes polar intermediates; yield ↑ 25% |
Light Source | Blue LEDs (450 nm) | Optimal radical initiation; reduces side products |
Temperature | 25°C | Prevents aziridine decomposition |
Reaction Time | 12-16 hours | Balances conversion vs. byproduct formation |
Vorbrüggen-type coupling—a modified Lewis acid-mediated glycosylation strategy—has been adapted for the regioselective functionalization of azabicycloheptane carboxylic acids. When applied to cis-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid, this method employs tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) as an in situ activating agent for the carboxylic acid group, facilitating nucleophilic substitution at C1. Key to success is the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.5-1.0 equiv) as a mild Lewis acid catalyst in anhydrous acetonitrile. This system promotes coupling with nitrogen nucleophiles (e.g., Boc-protected hydrazines) at 0°C to 25°C, achieving >85% conversion while maintaining the integrity of the aziridine ring and the cis-stereochemistry. Crucially, the Boc group on the bridgehead nitrogen remains intact under these conditions due to its steric shielding and the moderate electrophilicity of the silyl triflate catalyst. This methodology enables the installation of amide, carbamate, and heterocyclic appendages at C1, expanding the utility of the core scaffold for medicinal chemistry applications without requiring deprotection-reprotection sequences [1] [4].
The tert-butoxycarbonyl (Boc) group on the bridgehead nitrogen of 3-aza-bicyclo[4.1.0]heptane systems exhibits unique stability and stereoelectronic effects due to the strained bicyclic environment. Spectroscopic studies (¹H/¹³C NMR) reveal that the carbamate carbonyl resonates at δ_C 155-157 ppm—downfield by 3-5 ppm compared to monocyclic analogues—indicating enhanced polarization attributed to the rigid cis-fused ring system. This polarization facilitates mild deprotection (e.g., 50% TFA in DCM, 0°C-25°C, 30 min) while resisting unintended cleavage during carboxylic acid functionalization at C1. The Boc group exerts significant conformational control: X-ray crystallography of related systems shows it occupies a pseudo-equatorial position, minimizing 1,3-diaxial interactions with the aziridine bridge and forcing the C1-carboxylate into an orientation perpendicular to the bicyclic plane. This conformational bias suppresses epimerization at C1 during synthetic manipulations and enhances crystallinity, simplifying purification. Accelerated stability studies confirm the Boc-protected derivative retains >98% purity after 72 hours in pH 7.4 buffer at 37°C, whereas N-acetyl or N-Cbz analogues undergo >15% degradation under identical conditions [2] [5] [6].
Table 2: Stability and Reactivity of Boc Group in Azabicycloheptane Systems
Parameter | Observation | Structural Implication |
---|---|---|
Deprotection Kinetics | t₁/₂ = 12 min (50% TFA/DCM) | Enables orthogonal deprotection |
Carbonyl Chemical Shift | δ_C 155-157 ppm (downfield shift Δδ +3-5 ppm) | Enhanced electrophilicity/C═O polarization |
Conformation in Solid State | Pseudo-equatorial Boc; C1-COOH perpendicular | Minimizes steric clash; stabilizes cis-isomer |
pH 7.4 Stability (37°C) | >98% intact after 72 hours | Suitable for biological assays |
Thermal Decomposition | Onset at 185°C (DSC) | Safe for standard handling/storage |
Achieving high cis-diastereoselectivity (dr >20:1) in the bicyclo[4.1.0]heptane core relies on chiral catalysts that enforce facial bias during ring closure. Rhodium(II)-(S)-N-(tert-butanesulfonyl)prolinate (5 mol%) in toluene at −40°C directs intramolecular cyclopropanation of diazo precursors (e.g., N-Boc-4-pentenyl glycine derivatives), exploiting π-π stacking between the catalyst’s phthalimido group and the Boc-protected amine to deliver the cis-fused product. Alternatively, Ru(II)-pybox complexes (e.g., (S,S)-iPr-Pybox/RuCl₃) enable enantioselective cyclopropanations (ee >95%) via a radical rebound mechanism, where the carboxylic acid coordinates to the ruthenium center, positioning the alkene for syn addition relative to the nitrogen bridgehead. These methods overcome the intrinsic preference for trans-fusion observed in uncatalyzed thermal cyclizations (>3:1 dr favoring trans), which arises from minimized torsional strain in the transition state [4] .
Density functional theory (DFT) calculations (B3LYP/6-311+G*) reveal the *cis-fused isomer exhibits 8.3 kcal/mol greater stability than its trans-counterpart in the target compound—a reversal of trends seen in unfunctionalized bicyclo[4.1.0]heptanes. This energy difference originates from two factors:
Table 3: Key Bicyclic Carboxylic Acid Derivatives
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7